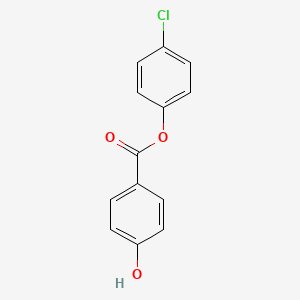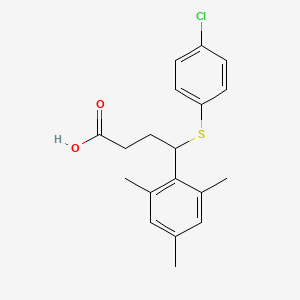
Silver--zirconium (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver-zirconium (1/2) is a compound that combines the unique properties of silver and zirconium Silver is well-known for its antimicrobial properties and high electrical conductivity, while zirconium is recognized for its high resistance to corrosion and heat
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of silver-zirconium (1/2) can be achieved through various synthetic routes. One common method involves the co-precipitation of silver and zirconium salts in an aqueous solution, followed by reduction with a suitable reducing agent. The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the properties of the final product.
Industrial Production Methods: In industrial settings, the production of silver-zirconium (1/2) often involves the use of advanced techniques such as sol-gel processing, hydrothermal synthesis, and microwave-assisted synthesis. These methods allow for precise control over the particle size, morphology, and composition of the compound, ensuring consistent quality and performance.
Analyse Des Réactions Chimiques
Types of Reactions: Silver-zirconium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form silver oxide and zirconium oxide under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions include silver oxide, zirconium oxide, and other intermediate compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, silver-zirconium (1/2) is used as a catalyst in various organic reactions due to its unique combination of catalytic properties from both silver and zirconium.
Biology: In biology, the compound’s antimicrobial properties make it a potential candidate for use in antibacterial coatings and medical devices.
Medicine: In medicine, silver-zirconium (1/2) is being explored for its potential use in drug delivery systems and as an antimicrobial agent in wound dressings.
Industry: In industry, the compound is used in the production of high-performance materials, such as heat-resistant coatings and corrosion-resistant alloys.
Mécanisme D'action
The mechanism by which silver-zirconium (1/2) exerts its effects involves the interaction of silver ions with microbial cell membranes, leading to the disruption of cellular processes and eventual cell death. Zirconium, on the other hand, provides structural stability and enhances the compound’s resistance to environmental degradation. The molecular targets and pathways involved include the binding of silver ions to nucleophilic groups in proteins and enzymes, leading to their inactivation.
Comparaison Avec Des Composés Similaires
- Silver oxide
- Zirconium oxide
- Silver-zirconium oxide
Comparison: Compared to similar compounds, silver-zirconium (1/2) offers a unique combination of properties, including enhanced antimicrobial activity, improved thermal stability, and increased resistance to corrosion
Propriétés
Numéro CAS |
37381-03-6 |
|---|---|
Formule moléculaire |
AgZr2 |
Poids moléculaire |
290.32 g/mol |
Nom IUPAC |
silver;zirconium |
InChI |
InChI=1S/Ag.2Zr |
Clé InChI |
AYJQTHUMRSCTGB-UHFFFAOYSA-N |
SMILES canonique |
[Zr].[Zr].[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


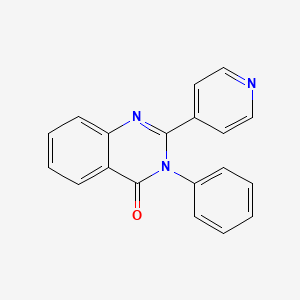
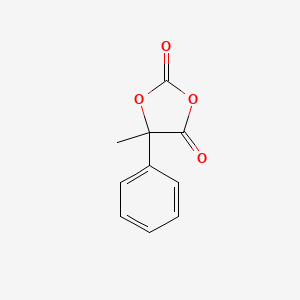
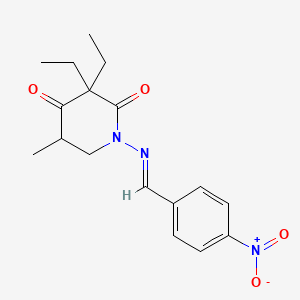
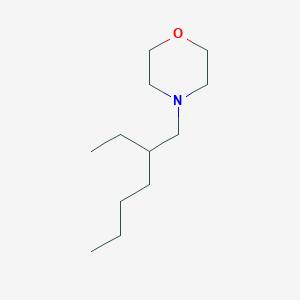
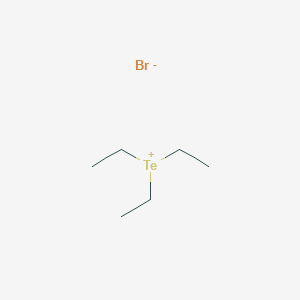
![N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14666428.png)
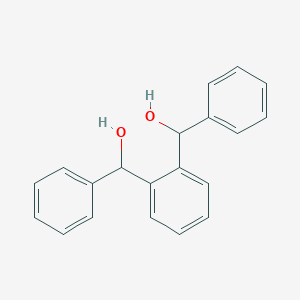
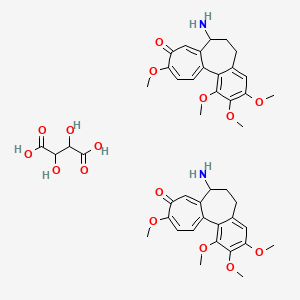
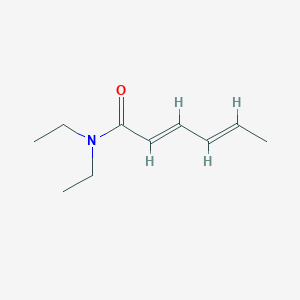
![2,4,6-Tris[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine](/img/structure/B14666439.png)
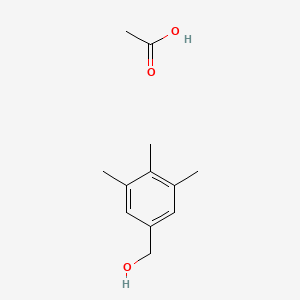
![2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol](/img/structure/B14666448.png)
